Methyl 3-bromo-1,2,5,6-tetrahydropyridine-4-carboxylate
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Overview
Description
Methyl 3-bromo-1,2,5,6-tetrahydropyridine-4-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines
Preparation Methods
The synthesis of Methyl 3-bromo-1,2,5,6-tetrahydropyridine-4-carboxylate typically involves the bromination of the corresponding tetrahydropyridine derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
Methyl 3-bromo-1,2,5,6-tetrahydropyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form the corresponding pyridine derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding tetrahydropyridine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methyl 3-bromo-1,2,5,6-tetrahydropyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-1,2,5,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Methyl 3-bromo-1,2,5,6-tetrahydropyridine-4-carboxylate can be compared with other similar compounds such as:
Methyl 1,2,5,6-tetrahydropyridine-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-1-methyl-1,2,5,6-tetrahydropyridine: Similar structure but with a different substitution pattern, leading to variations in chemical and biological properties.
Properties
Molecular Formula |
C12H18BrNO4 |
---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 5-bromo-3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H18BrNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h5-7H2,1-4H3 |
InChI Key |
FOGGPZCCSUMZAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C(C1)Br)C(=O)OC |
Origin of Product |
United States |
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